molecular formula C14H16BrNO2 B1448921 tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate CAS No. 1337879-60-3

tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate

Cat. No. B1448921
M. Wt: 310.19 g/mol
InChI Key: GRNJVUWSGWQYNQ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate” is a chemical compound that has been synthesized from commercially available starting materials using simple reagents . It is a potential precursor to biologically active natural products .


Synthesis Analysis

The synthesis of this compound starts from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 in 90% yield . The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield . Introduction of a formyl group into the 4-position of 5 was done by using n-BuLi as a base and DMF as an electrophile in anhydrous THF at –78°C to afford compound 6 . The key step of this scheme was introduction of the TBS-protected enyne side chain at the 4-position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate” include formylation, reduction, protection of the hydroxy group, and introduction of a formyl group . The key step of this scheme was the introduction of the TBS-protected enyne side chain at the 4-position .

Scientific Research Applications

Application in Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Summary of Application : Indole derivatives have been found to be biologically active compounds useful for the treatment of various disorders in the human body, including cancer cells and microbes .
  • Methods of Application : The specific methods of application would depend on the specific derivative and its intended use. Typically, these compounds would be synthesized in a lab and then tested in vitro or in vivo for their biological activity .
  • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

Application in Organic Synthesis

  • Field : Organic Chemistry
  • Summary of Application : Indole derivatives, such as the one you mentioned, are often used as intermediates in the synthesis of more complex organic compounds .
  • Methods of Application : The specific methods of application would depend on the target compound being synthesized. In one example, the compound was synthesized starting from commercially available 4-bromo-1H-indole .
  • Results or Outcomes : The synthesized compound was found to be a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Future Directions

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis of indole derivatives, including “tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate”, is a promising direction for future research .

properties

IUPAC Name

tert-butyl 4-bromo-3-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-9-8-16(13(17)18-14(2,3)4)11-7-5-6-10(15)12(9)11/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNJVUWSGWQYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C(=CC=C2)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-bromo-3-methyl-1H-indole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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